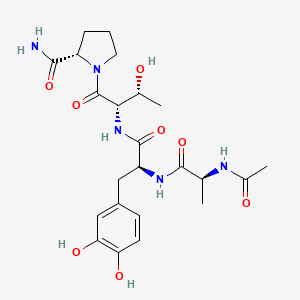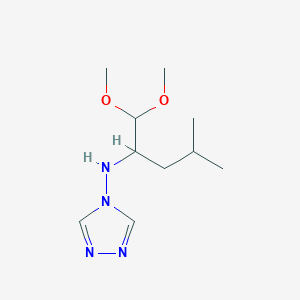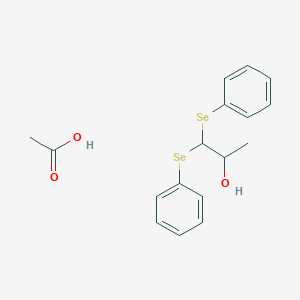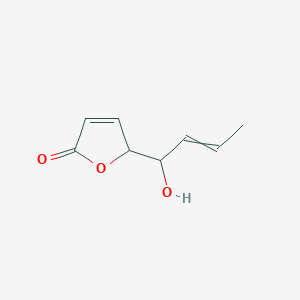
Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 is a synthetic peptide composed of five amino acids: acetylated alanine, tyrosine with a hydroxyl group at the third position, threonine, and proline, with an amide group at the C-terminus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, proline, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, threonine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for tyrosine (with a hydroxyl group at the third position), alanine, and finally acetylation of the N-terminus.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on tyrosine can be oxidized to form a quinone derivative.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HBTU or HATU in the presence of a base.
Major Products
Oxidation: Quinone derivatives of tyrosine.
Reduction: Reduced forms of any disulfide bonds.
Substitution: Peptide analogs with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.
Materials Science: Utilized in the development of peptide-based materials and nanostructures.
Wirkmechanismus
The mechanism of action of Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The hydroxyl group on tyrosine can participate in hydrogen bonding and other interactions, affecting the peptide’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-Ala-Tyr-Thr-Pro-NH2: Lacks the hydroxyl group on tyrosine, which may affect its reactivity and interactions.
Ac-Ala-Tyr(3-OH)-Thr-Gly-NH2: Substitution of proline with glycine, altering the peptide’s conformational flexibility.
Ac-Ala-Tyr(3-OH)-Ser-Pro-NH2: Substitution of threonine with serine, affecting the peptide’s hydrogen bonding potential.
Uniqueness
Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 is unique due to the presence of the hydroxyl group on tyrosine, which can significantly influence its chemical reactivity and interactions with biological molecules. This makes it a valuable tool in various research applications.
Eigenschaften
CAS-Nummer |
675154-03-7 |
|---|---|
Molekularformel |
C23H33N5O8 |
Molekulargewicht |
507.5 g/mol |
IUPAC-Name |
(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H33N5O8/c1-11(25-13(3)30)21(34)26-15(9-14-6-7-17(31)18(32)10-14)22(35)27-19(12(2)29)23(36)28-8-4-5-16(28)20(24)33/h6-7,10-12,15-16,19,29,31-32H,4-5,8-9H2,1-3H3,(H2,24,33)(H,25,30)(H,26,34)(H,27,35)/t11-,12+,15-,16-,19-/m0/s1 |
InChI-Schlüssel |
YOQDSMJNLMUSSI-GPQWERQGSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](CC2=CC(=C(C=C2)O)O)NC(=O)[C@H](C)NC(=O)C)O |
Kanonische SMILES |
CC(C(C(=O)N1CCCC1C(=O)N)NC(=O)C(CC2=CC(=C(C=C2)O)O)NC(=O)C(C)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12521609.png)
![Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate](/img/structure/B12521612.png)
![4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one](/img/structure/B12521617.png)


![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B12521631.png)

![10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol](/img/structure/B12521643.png)
![(1S,4R)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12521644.png)
![2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B12521660.png)
![3-[([1,1'-Biphenyl]-4-yl)amino]propane-1-sulfonic acid](/img/structure/B12521663.png)
![(2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol](/img/structure/B12521668.png)


